molecular formula C25H38N2O B050366 2-(4-Heptylphenyl)-5-octoxypyrimidine CAS No. 121640-68-4

2-(4-Heptylphenyl)-5-octoxypyrimidine

Cat. No.: B050366
CAS No.: 121640-68-4
M. Wt: 382.6 g/mol
InChI Key: ROUZDYXXSLYRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Heptylphenyl)-5-octoxypyrimidine is a pyrimidine derivative characterized by a heptyl chain attached to the para position of a phenyl ring (position 2 of the pyrimidine core) and an octyloxy group at position 5 of the pyrimidine ring. Its molecular formula is C25H37N2O, with a molar mass of 381.58 g/mol. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

121640-68-4

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-heptylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

ROUZDYXXSLYRSA-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

Synonyms

2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length Effects

2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine (C24H36N2O)
  • Key Differences : The hexyloxy group is attached to the phenyl ring (vs. heptyl in the target compound), and the octyl chain is at position 5 of the pyrimidine (vs. octyloxy in the target).
  • Impact: The shorter alkoxy chain (hexyl vs. The octyl chain (alkyl vs. alkoxy) may decrease polarity, affecting solubility and receptor binding .
5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine (C25H38N2O)
  • Key Differences : Substituents are swapped: the heptyl chain is at position 5 of the pyrimidine, while the octyloxy group is on the phenyl ring.
  • Impact : The reversed substituent positions alter electronic distribution and steric hindrance. This compound’s molar mass (382.58 g/mol) is slightly higher than the target’s, which may influence crystallization behavior .
N-(4-Heptylphenyl)-maleimide 12 (C17H21NO2)
  • Key Differences : A heptylphenyl group is linked to a maleimide core instead of a pyrimidine.
  • Impact: In enzymatic studies, the heptylphenyl group enhanced monoacylglycerol lipase (MGL) inhibition (IC50 = 2.12 μM) compared to shorter chains, suggesting that the heptyl group in the target compound could similarly optimize bioactivity .

Functional Group Variations

2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine
  • Key Differences : A hydroxyl group replaces the heptyl chain on the phenyl ring.
  • Impact : The hydroxyl group increases polarity, improving water solubility but reducing lipid membrane penetration compared to the target’s alkoxy substituents .
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (C17H10ClF3N2O)
  • Key Differences : Electron-withdrawing groups (chloro, trifluoromethyl) replace alkyl/alkoxy chains.

Physicochemical Properties

Compound Molar Mass (g/mol) logP* Water Solubility Key Applications
2-(4-Heptylphenyl)-5-octoxypyrimidine 381.58 ~7.2 Low Drug design, liquid crystals
2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine 368.56 ~6.8 Moderate Antibacterial agents
5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine 382.58 ~7.5 Low Materials science
N-(4-Heptylphenyl)-maleimide 12 287.35 ~4.1 Moderate Enzyme inhibition

*logP values estimated using substituent contributions.

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